3-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide -

3-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

Catalog Number: EVT-3659254
CAS Number:
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []* Compound Description: This compound features a benzothiazole moiety directly linked to a benzamide group. The benzamide is further substituted with a phenylsulfamoyl group at the meta position. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: This compound shares the core structure of a benzothiazole linked to a substituted benzamide with 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide. Both compounds contain sulfonamide groups, suggesting exploration of similar biological targets.

2. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide []* Compound Description: This compound closely resembles the previous one, with the key difference being the addition of a chloro and nitro group to the phenylsulfamoyl substituent. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: Similar to the previous compound, this structure maintains the benzothiazole-benzamide core, reinforcing the structural similarities with 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide. The varying substituents on the sulfonamide group highlight the exploration of structure-activity relationships within this class of compounds.

3. N-(1,3-Benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []* Compound Description: In this compound, the phenylsulfamoyl group from the first related compound is replaced with a benzylsulfamoyl group. [] This structural modification explores the impact of a methylene spacer between the sulfonamide and the phenyl ring. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: This compound further emphasizes the exploration of the benzothiazole-benzamide core structure. The variations in the sulfonamide substituents, in this case, a benzyl group, demonstrate a systematic approach to understanding the structure-activity relationship for potential glucokinase activation.

4. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []* Compound Description: This compound replaces the aromatic substituent on the sulfonamide with a butyl chain. [] This modification investigates the impact of aliphatic substituents on potential biological activity. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: This compound deviates from the previous ones by introducing an aliphatic chain instead of an aromatic ring in the sulfonamide substituent. This modification emphasizes the investigation of steric and electronic effects on the activity of benzothiazole-benzamide derivatives, including 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide.

5. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []* Compound Description: This compound represents the simplest sulfonamide substituent within this series, featuring a methyl group. [] It provides insights into the minimal structural requirements for potential activity. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: This compound highlights the importance of the sulfonamide moiety within the benzothiazole-benzamide scaffold. The presence of a small, non-polar methyl group suggests that steric bulk in this position might not be crucial for potential glucokinase activation.

6. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide []* Compound Description: This compound reintroduces an aromatic ring, specifically a 2-methylphenyl group, to the sulfonamide substituent. [] The ortho-methyl group allows for exploring steric effects near the sulfonamide linkage. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: The presence of the ortho-methyl group on the phenyl ring of the sulfonamide substituent in this compound provides insights into the steric tolerance around the benzothiazole-benzamide core structure. This information is valuable for understanding the structure-activity relationship for compounds like 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide.

7. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide []* Compound Description: This compound features a para-bromo substituent on the phenylsulfamoyl group. [] The electron-withdrawing nature of bromine provides insights into electronic effects on activity. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: This compound further investigates the electronic effects of substituents on the phenylsulfamoyl group. The presence of the electron-withdrawing bromine atom allows for assessing the impact of electronic changes on the activity of benzothiazole-benzamide derivatives, aiding in the understanding of the structural features important for compounds like 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide.

8. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide []* Compound Description: This compound incorporates a para-nitro group on the phenylsulfamoyl substituent, providing a strong electron-withdrawing group for structure-activity relationship studies. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: The introduction of a strong electron-withdrawing nitro group in this compound allows for exploring the impact of electronic effects on the activity of benzothiazole-benzamide derivatives. It provides valuable information for optimizing the activity of compounds like 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide.

9. N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide []* Compound Description: This compound features a para-methyl group on the phenylsulfamoyl group, introducing a weakly electron-donating substituent for comparison. [] It was also synthesized and evaluated as a potential allosteric activator of human glucokinase. []* Relevance: This compound investigates the impact of a weakly electron-donating methyl group on the activity of benzothiazole-benzamide derivatives. By comparing its activity to compounds with electron-withdrawing groups, it helps define the electronic requirements for optimal activity in this chemical series.

10. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []* Compound Description: This compound utilizes a propyl chain as the sulfonamide substituent, offering a shorter aliphatic chain compared to the butyl derivative. [] It helps explore the influence of alkyl chain length on biological activity. []* Relevance: The variation in alkyl chain length between this compound and the butyl derivative allows for assessing the impact of lipophilicity and steric bulk on the activity of benzothiazole-benzamide derivatives. This systematic exploration provides valuable information for understanding the structural features that contribute to the activity of related compounds like 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide.

11. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate []* Compound Description: This compound features a chloro group at the 4-position of the benzothiazole ring and a 3-methylphenyl group connected to the acetamide moiety. [] This compound was studied for its structural properties, particularly the intermolecular interactions in its crystal lattice. []* Relevance: This compound is structurally related to 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide as both share a common scaffold: a benzothiazole ring linked to a substituted acetamide. The variations in substituents and their positions on the benzothiazole and acetamide groups highlight the diversity possible within this chemical class.

13. N-(1,3-benzothiazol-2-yl)-N’-(3-methylphenyl)urea [] * Compound Description: This compound, containing both benzothiazole and urea moieties, exhibited in vitro anticancer activity, specifically against a prostate cancer cell line, with an IC50 value of 78.28±1.2 μM. [] * Relevance: This compound shares the benzothiazole moiety with 3-(4-Methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide. While the connecting functional group is a urea instead of a propanamide, the presence of the shared benzothiazole suggests a potential overlap in biological activities, particularly considering the anticancer activity displayed by this related compound.

Properties

Product Name

3-(4-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide

IUPAC Name

3-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C18H18N2O4S2/c1-24-13-6-3-12(4-7-13)5-10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h3-4,6-9,11H,5,10H2,1-2H3,(H,19,20,21)

InChI Key

AJRFANDOPCCYRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.